Physicochemical Differentiation: LogP and Lipophilicity vs. Unsubstituted 2,2'-Bi-1,4-dioxane
2,2'-Bi-1,4-dioxane, 3-butyl- exhibits a computed LogP value of 1.376, reflecting the lipophilicity increase conferred by the butyl substituent . This contrasts with the unsubstituted parent, 2,2'-Bi-1,4-dioxane (CAS 14230-41-2), which is expected to have a significantly lower LogP (estimated <0 based on molecular formula C8H14O4). The quantifiable difference in LogP (approximately >1.3 log units) suggests substantially different partitioning behavior in octanol/water systems, directly impacting its utility as a solvent, its environmental fate, and its behavior in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.376 (computed) |
| Comparator Or Baseline | 2,2'-Bi-1,4-dioxane (CAS 14230-41-2): Expected LogP <0 (estimated from molecular structure) |
| Quantified Difference | >1.3 log units increase |
| Conditions | Computed property; not experimentally validated |
Why This Matters
A LogP difference of >1.3 units indicates a >20-fold shift in octanol-water partitioning, meaning the butyl derivative will dissolve or extract preferentially into non-polar phases compared to the parent compound, a critical factor for selecting a research solvent or estimating bioavailability in cell-based assays.
